![molecular formula C12H18N2O4S B6289769 (3R)-3-Amino-1-methylpyrrolidin-2-one tosylate CAS No. 2412809-21-1](/img/structure/B6289769.png)
(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate
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Overview
Description
“(3R)-3-Amino-1-methylpyrrolidin-2-one tosylate” is a compound that involves a tosylate group. Tosylates, abbreviated as Ts, are derived from p-toluenesulfonyl and are known to convert poor leaving groups into much better ones . They are commonly used in substitution and elimination reactions .
Synthesis Analysis
The synthesis of tosylates involves the use of “mesyl chloride” (MsCl) or “tosyl chloride” (TsCl). The neutral alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl. Then, deprotonation of the charged alcohol leads to the neutral mesylate or tosylate .Molecular Structure Analysis
The molecular structure of tosylates is influenced by the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl . This conversion does not affect the stereochemistry of the alcohol .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They are also known to participate in substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of tosylates are influenced by their chemistry. For instance, the conversion of the hydroxyl group into a sulfonate group such as p-toluenesulfonyl improves their leaving group ability . This conversion does not affect the stereochemistry of the alcohol .Scientific Research Applications
Non-Ionic Photoacid Generators (PAGs)
Tosylates, including “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, can be used as non-ionic photoacid generators (PAGs) in hybrid organic/inorganic sol–gel photoresists . The irradiation of various substituted aryl tosylates results in the homolysis of the ArO–SO2C6H4CH3 bond, liberating p-toluenesulfinic and p-toluenesulfonic acids .
Synthesis of Privileged Heterocycle and Enediyne Libraries
Tosyloxy ketones, which could potentially include “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, have been used in the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries . This involves a cascade “heterocyclic-release” strategy .
Leaving Group in Nucleophilic Substitution Reactions
Tosylates are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . This property could potentially be utilized in the synthesis of a variety of organic compounds.
Conversion of Alcohols into Good Leaving Groups
Tosylates, such as “®-3-Amino-1-methyl-pyrrolidin-2-one tosylate”, can be used to convert alcohols into good leaving groups . This is achieved by replacing the OH group on the sulfur with a relatively inert organic group (R group) that doesn’t have an acidic proton .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWILKBDXTWES-FZSMXKCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-1-methyl-pyrrolidin-2-one tosylate |
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